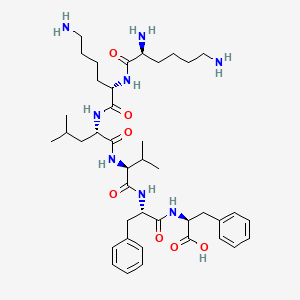
L-Lysyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanine is a synthetic peptide composed of six amino acids: lysine, leucine, valine, and phenylalanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Lysyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residues, leading to the formation of quinones.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino groups in lysine residues can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Acylation can be achieved using acyl chlorides or anhydrides, while alkylation can be performed using alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can yield quinones, while acylation of lysine residues can produce N-acylated peptides.
Aplicaciones Científicas De Investigación
L-Lysyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanine has several scientific research applications:
Chemistry: It serves as a model compound for studying peptide synthesis and reactions.
Biology: It can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: This peptide may have potential therapeutic applications, such as in drug delivery systems or as a bioactive agent.
Industry: It can be utilized in the development of biomaterials and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Lysyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The lysine residues can form ionic bonds with negatively charged molecules, while the hydrophobic leucine and valine residues can facilitate interactions with lipid membranes.
Comparación Con Compuestos Similares
Similar Compounds
L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanine: This peptide lacks one lysine residue compared to L-Lysyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanine.
L-lysyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl: This peptide lacks one phenylalanine residue.
Uniqueness
This compound is unique due to its specific sequence, which imparts distinct physicochemical properties and biological activities. The presence of two lysine residues enhances its solubility and potential for ionic interactions, while the phenylalanine residues contribute to its hydrophobic character.
Propiedades
Número CAS |
500369-56-2 |
|---|---|
Fórmula molecular |
C41H64N8O7 |
Peso molecular |
781.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C41H64N8O7/c1-26(2)23-32(46-37(51)31(20-12-14-22-43)45-36(50)30(44)19-11-13-21-42)39(53)49-35(27(3)4)40(54)47-33(24-28-15-7-5-8-16-28)38(52)48-34(41(55)56)25-29-17-9-6-10-18-29/h5-10,15-18,26-27,30-35H,11-14,19-25,42-44H2,1-4H3,(H,45,50)(H,46,51)(H,47,54)(H,48,52)(H,49,53)(H,55,56)/t30-,31-,32-,33-,34-,35-/m0/s1 |
Clave InChI |
ZENPRSWKFVGYNN-LBBUGJAGSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


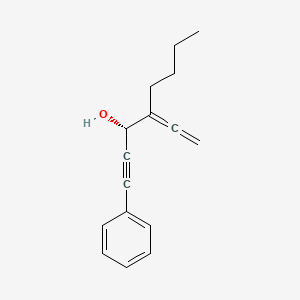
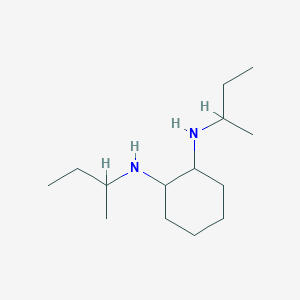

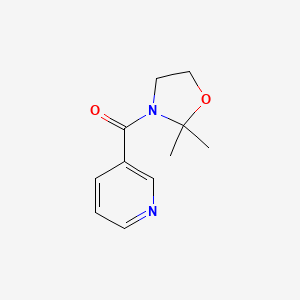
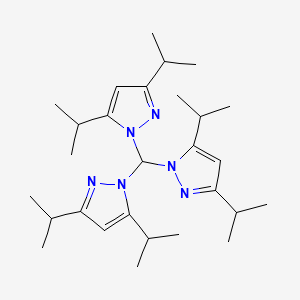
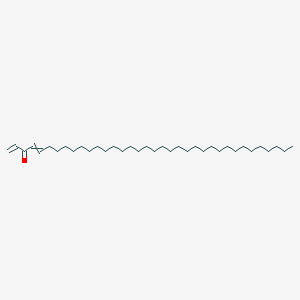

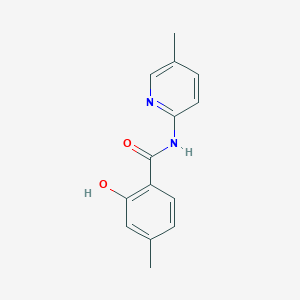
![N,N'-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide]](/img/structure/B14233835.png)
![4,4'-{Phenanthrene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde](/img/structure/B14233836.png)
![(1S)-6,6-Dimethyl-1-propyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14233850.png)

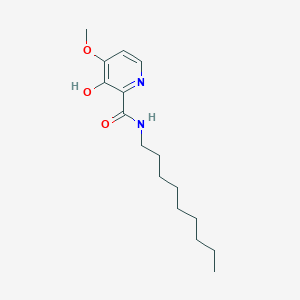
![N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14233865.png)
